Iron(III) phosphate hydrate

Übersicht

Beschreibung

Iron(III) phosphate hydrate, also known as ferric phosphate dihydrate, is an inorganic compound with the formula FePO4·2H2O . It is used as a catalyst in various chemical reactions and has attracted interest as a potential cathode material in batteries .

Synthesis Analysis

Iron(III) phosphate hydrate can be synthesized from the dehydration of hydrothermally prepared monoclinic and orthorhombic hydrated phosphates FePO4·2H2O . Another method involves the controlled reaction of ferric chloride with sodium phosphate .Molecular Structure Analysis

The most common form of FePO4 adopts the structure of α-quartz, consisting of tetrahedral Fe(III) and phosphate sites . In the two polymorphs of the dihydrate, the Fe center is octahedral with two mutually cis water ligands .Chemical Reactions Analysis

Iron(III) phosphate dihydrate can be used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones by reacting with aldehydes, β-ketoesters, and urea/thiourea via a one-pot three-component Biginelli reaction .Physical And Chemical Properties Analysis

Ferric phosphate is an odorless, yellow crystalline solid which is insoluble in water. It possesses a molecular weight of approximately 357.477 g/mol and a melting point of 250 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalysis in Methane Partial Oxidation

Iron(III) phosphate hydrate: is utilized as a catalyst supported on MCM-41 for the partial oxidation of methane. This process is crucial for producing methanol, formaldehyde, and dimethyl ether . The catalyst facilitates the conversion of methane, a primary component of natural gas, into these valuable chemicals, which are widely used as solvents, antifreeze agents, and in the production of plastics and textiles.

Oxidative Dehydrogenation of Isobutyric Acid

This compound plays a significant role in the oxidative dehydrogenation of isobutyric acid . The process involves the removal of hydrogen from isobutyric acid to form methacrylic acid, an important precursor for the production of superabsorbent polymers and other acrylic products.

Synthesis of Dihydropyrimidinones

Iron(III) phosphate hydrate serves as a catalyst in the Biginelli reaction, which is a one-pot synthesis method for creating 3,4-dihydropyrimidin-2(1H)-ones and thiones . These compounds have significant pharmacological properties, including calcium channel modulation and antihypertensive activity.

Wirkmechanismus

Target of Action

Iron(III) phosphate hydrate primarily targets metal surfaces and biochemical pathways in organisms. When bonded to a metal surface, it prevents further oxidation of the metal . In biochemical pathways, it acts as a catalyst in various organic reactions.

Mode of Action

Iron(III) phosphate hydrate interacts with its targets through chemical bonding and catalysis . On metal surfaces, it forms a protective layer that prevents further oxidation . In biochemical reactions, it facilitates the conversion of reactants into products.

Biochemical Pathways

Iron(III) phosphate hydrate affects several biochemical pathways. It is used in the partial oxidation of methane into methanol, formaldehyde, and dimethyl ether . It is also involved in the oxidative dehydrogenation of isobutyric acid . Furthermore, it promotes the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones .

Pharmacokinetics

Iron(III) phosphate hydrate is insoluble in water . This property impacts its bioavailability, as it cannot be easily absorbed or distributed in organisms. Its solubility can increase at higher temperatures .

Result of Action

The action of Iron(III) phosphate hydrate results in corrosion resistance on metal surfaces and the synthesis of various organic compounds in biochemical reactions. For instance, it aids in the production of methanol, formaldehyde, dimethyl ether , and dihydropyrimidinones .

Action Environment

The action of Iron(III) phosphate hydrate is influenced by environmental factors such as temperature and pH . Its solubility increases with temperature, which can affect its interaction with targets . The pH of the environment can also impact its stability and efficacy .

Safety and Hazards

Zukünftige Richtungen

The versatile properties of ferric phosphate are a subject of ongoing research. Studies are being conducted to explore more sustainable and efficient methods for its synthesis . Its role in the energy sector, particularly in the development of safer and more efficient lithium-ion batteries, holds considerable potential .

Eigenschaften

IUPAC Name |

iron(3+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKNQWUJROKKEQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199795 | |

| Record name | Ferric phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; Insoluble in water; [Acros Organics MSDS] | |

| Record name | Ferric phosphate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

172426-89-0, 51833-68-2 | |

| Record name | Ferrate(1-), hydroxy[phosphato(3-)-O]-, hydrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172426-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric phosphate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferric orthophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

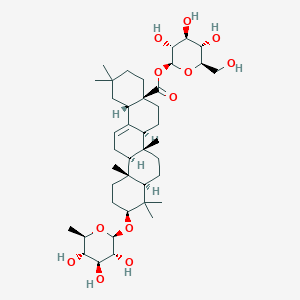

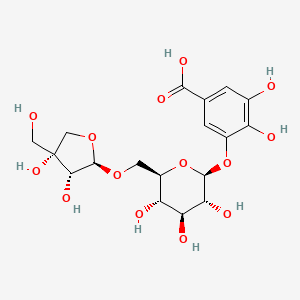

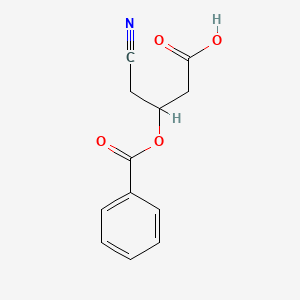

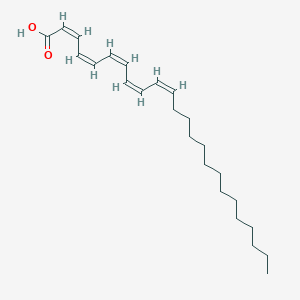

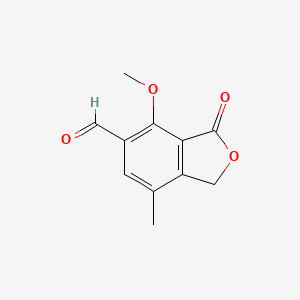

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1259233.png)

![7-[[(1S)-1-carboxy-4-[[(1S)-1-carboxy-4-[2-[4-[[5-(formamidomethyl)-3-furyl]methoxy]phenyl]ethylamino]-4-oxo-butyl]amino]-4-oxo-butyl]amino]-7-oxo-heptane-1,3,4-tricarboxylic acid](/img/structure/B1259238.png)